3-(1-(tert-Butoxycarbonyl)azetidin-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid 3-(1-(tert-Butoxycarbonyl)azetidin-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2227205-20-9
VCID: VC4141931
InChI: InChI=1S/C14H21NO4/c1-12(2,3)19-11(18)15-4-9(5-15)13-6-14(7-13,8-13)10(16)17/h9H,4-8H2,1-3H3,(H,16,17)
SMILES: CC(C)(C)OC(=O)N1CC(C1)C23CC(C2)(C3)C(=O)O
Molecular Formula: C14H21NO4
Molecular Weight: 267.325

3-(1-(tert-Butoxycarbonyl)azetidin-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid

CAS No.: 2227205-20-9

Cat. No.: VC4141931

Molecular Formula: C14H21NO4

Molecular Weight: 267.325

* For research use only. Not for human or veterinary use.

3-(1-(tert-Butoxycarbonyl)azetidin-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid - 2227205-20-9

Specification

CAS No. 2227205-20-9
Molecular Formula C14H21NO4
Molecular Weight 267.325
IUPAC Name 3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]bicyclo[1.1.1]pentane-1-carboxylic acid
Standard InChI InChI=1S/C14H21NO4/c1-12(2,3)19-11(18)15-4-9(5-15)13-6-14(7-13,8-13)10(16)17/h9H,4-8H2,1-3H3,(H,16,17)
Standard InChI Key WJYSUWUVZGYYDJ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC(C1)C23CC(C2)(C3)C(=O)O

Introduction

Structural Characteristics

Molecular Architecture

The compound features three distinct structural motifs:

  • Bicyclo[1.1.1]pentane Core: A highly strained bridge structure with three fused rings, providing exceptional rigidity and conformational restriction .

  • Azetidine Ring: A four-membered saturated heterocycle containing one nitrogen atom, introducing potential hydrogen-bonding and coordination sites.

  • tert-Butoxycarbonyl (Boc) Group: A widely used amine-protecting group that enhances solubility and prevents unwanted side reactions during synthesis .

The IUPAC name, 3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]bicyclo[1.1.1]pentane-1-carboxylic acid, reflects these components .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₄H₂₁NO₄
Molecular Weight267.32 g/mol
CAS Number2227205-20-9
SMILESCC(C)(C)OC(=O)N1CC(C1)C23CC(C2)(C3)C(=O)O
SolubilityLimited data; soluble in polar aprotic solvents (e.g., DMF, DMSO)

Synthesis and Production

Synthetic Routes

The synthesis involves three primary steps:

Bicyclo[1.1.1]pentane Core Formation

  • Carbene Insertion: Reaction of bicyclo[1.1.0]butane with dichlorocarbene generates the strained bicyclo[1.1.1]pentane framework .

  • Radical Addition: [1.1.1]Propellane undergoes radical-initiated addition with azetidine precursors to form the core .

Boc Protection

  • Reaction with tert-butyl chloroformate (Boc₂O) in the presence of a base (e.g., triethylamine) protects the azetidine nitrogen .

Carboxylic Acid Functionalization

  • Oxidation of a primary alcohol or hydrolysis of a nitrile group introduces the carboxylic acid moiety .

Industrial Production

Scalable methods emphasize:

  • Continuous Flow Reactors: Enhance yield and safety for high-strain intermediates .

  • Catalytic Optimization: Nickel or palladium catalysts improve cross-coupling efficiency during azetidine functionalization .

Chemical Reactivity

Deprotection of Boc Group

  • Acidic conditions (e.g., HCl in dioxane) remove the Boc group, exposing the secondary amine for further functionalization .

Carboxylic Acid Derivatives

  • Esterification: Reacts with alcohols under Steglich conditions (DCC, DMAP).

  • Amide Formation: Coupling with amines via EDCI/HOBt activates the carboxylate .

Cross-Coupling Reactions

  • Suzuki-Miyaura and Kumada couplings enable aryl/alkyl group introduction at the azetidine or bicyclo positions .

Ring-Opening Reactions

  • Strain relief in the bicyclo core facilitates nucleophilic attacks, forming linear or macrocyclic products .

Applications in Medicinal Chemistry

Bioisosteric Replacement

The bicyclo[1.1.1]pentane core serves as a para-substituted benzene bioisostere, improving pharmacokinetic properties:

  • Enhanced Solubility: Reduced hydrophobicity vs. aromatic rings .

  • Metabolic Stability: Resistance to cytochrome P450 oxidation .

Case Study: γ-Secretase Inhibitors

Replacement of a fluorophenyl group in BMS-708,163 with the bicyclo core yielded analogs with 4-fold higher oral bioavailability in murine models .

Antibacterial and Antiviral Agents

Derivatives such as heteroaryldihydropyrimidines show promise against resistant pathogens:

  • Mechanism: Inhibition of viral proteases or bacterial cell wall synthesis enzymes .

Materials Science Applications

Polymer Design

The rigid bicyclo core enhances mechanical properties in:

  • High-Performance Thermoplastics: Improved glass transition temperatures (Tg) and tensile strength .

  • Cross-Linking Agents: Facilitates network formation in epoxy resins.

Supramolecular Chemistry

  • Host-Guest Systems: Azetidine nitrogen participates in hydrogen-bonded assemblies .

Comparison with Structural Analogs

Table 2: Key Analog Comparison

CompoundStructural DifferenceApplication
3-(Boc-amino)bicyclo[1.1.1]pentane-1-carboxylic acidLacks azetidine ringPeptide mimetics
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acidEster vs. carboxylic acidPolymer precursors

The azetidine moiety in 2227205-20-9 enables unique hydrogen-bonding interactions absent in analogs, broadening its utility in drug design .

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